molecular formula C19H24N4O5S B2883451 N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251661-47-8

N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2883451
CAS No.: 1251661-47-8
M. Wt: 420.48
InChI Key: LECNFABPCMZOLK-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a morpholine-4-sulfonyl group at position 5 and an acetamide-linked 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and electronic effects, while the morpholine sulfonyl moiety may contribute to binding affinity and metabolic stability .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-21(2)16-5-3-15(4-6-16)20-18(24)14-22-13-17(7-8-19(22)25)29(26,27)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECNFABPCMZOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Phenyl Ring: The dimethylamino group is introduced to the phenyl ring through electrophilic aromatic substitution.

    Synthesis of the Dihydropyridinone Moiety: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Morpholine Sulfonyl Group: This step involves sulfonylation reactions using morpholine and sulfonyl chloride derivatives.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, thereby modulating biological functions. Key pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251553-07-7)

  • Key Differences: The aromatic ring substituents differ, with a 2-methoxy-5-methylphenyl group replacing the 4-(dimethylamino)phenyl group.
  • Impact: Solubility: The dimethylamino group in the target compound likely improves water solubility compared to the methoxy/methyl combination. Electronic Effects: The electron-donating dimethylamino group may enhance resonance stabilization, affecting reactivity or binding.
  • Molecular Weight : 421.47 g/mol (vs. ~434 g/mol for the target compound, assuming similar core structure) .

Compounds with Triazole Cores and Sulfonyl Groups

N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54, )

  • Key Differences: Replaces the dihydropyridinone core with a triazole ring. Uses phenylsulfonyl instead of morpholine sulfonyl.
  • Impact: Synthesis: Higher yield (86.6%) compared to dihydropyridinone derivatives, suggesting triazole systems may be more stable or easier to functionalize. Bioactivity: Sulfonyl groups in both compounds could facilitate hydrogen bonding, but the morpholine moiety may offer better pharmacokinetic properties due to its oxygen-rich structure .

Pyrrolo-Pyridazine Derivatives with Morpholine Sulfonyl Groups ()

  • Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...-3-carboxamide
  • Key Differences : Incorporates a pyrrolo-pyridazine scaffold and trifluoromethyl groups.
  • Impact: Complexity: Larger molecular weight and rigid structure may limit bioavailability compared to the simpler dihydropyridinone core.

Quinoline-Based Acetamides ()

N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

  • Key Differences: Quinoline core with tetrahydrofuran and piperidine substituents.
  • Impact: Binding Interactions: The quinoline system’s planar structure may enhance intercalation or π-π stacking, unlike the dihydropyridinone’s flexibility. Substituent Diversity: The tetrahydrofuran-oxy group introduces stereochemical complexity absent in the target compound .

Critical Analysis of Functional Group Contributions

  • Morpholine Sulfonyl vs. Phenylsulfonyl : The morpholine group’s oxygen atoms may improve solubility and reduce metabolic degradation compared to phenylsulfonyl .
  • Dimethylamino vs. Methoxy/Methyl: The dimethylamino group’s strong electron-donating effect could enhance binding to electron-deficient targets, whereas methoxy/methyl groups prioritize lipophilicity .
  • Core Heterocycles: Dihydropyridinones offer a balance of flexibility and hydrogen-bonding capacity, while triazoles and quinolines provide rigidity and aromaticity, respectively .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylamino group, a morpholine sulfonyl moiety, and a dihydropyridine ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridine Ring : This often involves cyclization reactions using appropriate precursors.
  • Introduction of the Dimethylamino Group : Alkylation reactions with dimethylamine are commonly employed.
  • Sulfonylation : The morpholine sulfonyl group is introduced via reactions with sulfonyl chlorides.

Synthetic Route Example

StepReaction TypeKey Reagents
1CyclizationNitriles, aldehydes
2AlkylationDimethylamine
3SulfonylationMorpholine, sulfonyl chlorides

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Impact on Cellular Pathways : The compound may interfere with signal transduction mechanisms or gene expression processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related compounds and found that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. This suggests that similar modifications to this compound could enhance its antimicrobial profile .

Anticancer Potential

Research into the anticancer properties of related compounds indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Research Findings on Anticancer Activity

A comparative study on structurally similar compounds revealed that some demonstrated potent cytotoxic effects against human cancer cell lines, suggesting that this compound may possess similar properties .

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary studies indicate moderate toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.

Toxicity Assessment Example

ParameterResult
Acute ToxicityModerate
CytotoxicityIC50 values vary
Biochemical MarkersNo significant changes in ALT/AST levels

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